(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone
Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a morpholino methanone moiety at position 2. This compound belongs to a broader class of imidazopyridine derivatives studied for their bioactivity, including enzyme inhibition and antiparasitic effects .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-12(13(17)15-6-8-18-9-7-15)16-5-3-2-4-11(16)14-10/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYBAKIHUBUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with morpholine under specific conditions. One common method includes the use of sodium methoxide as a base, which facilitates the formation of the desired product through nucleophilic substitution reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Imidazo[1,2-a]pyridine derivatives vary widely in substituents at positions 2, 3, and 6. Key structural analogues include:
| Compound Name | Substituents (Position 3) | Substituents (Position 8) | Yield (%) | Mp (°C) | IC50 (μM) | Molecular Weight | Source (Evidence) |
|---|---|---|---|---|---|---|---|
| 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone | Acetyl | H | - | - | - | 174.20 | |
| (2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | Phenyl | H | - | - | - | 222.25 | |
| 1-(8-(3-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone | Acetyl | 3-Chlorophenyl | 80 | 114–116 | 59.1 | 296.75 | |
| (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(piperazinyl)methanone | Piperazinyl | 6-Chloro | - | 90–92 | - | ~380 (estimated) | |
| 6-(2-Amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-ylmethanone | Morpholino | 2-Aminobenzoxazole | - | - | - | ~365 (estimated) |
Key Observations :
- Morpholino vs.
- Position 8 Substitution : Substitution at position 8 significantly impacts bioactivity. In -chlorophenyl (3d, IC50 = 59.1 μM) and naphthyl (3f, IC50 = 14.3 μM) groups enhance phospholipase A2 inhibition compared to unsubstituted derivatives (3c, IC50 = 194 μM) .
Physicochemical Properties
- Melting Points: Morpholino derivatives (e.g., ) generally exhibit lower melting points (90–119°C) compared to acetylated analogues (e.g., 3d: 114–116°C), likely due to reduced crystallinity from the flexible morpholino ring .
- Hydrogen Bonding: Crystallographic studies () show that imidazopyridine derivatives form centrosymmetric dimers via C–H···O interactions.
Biological Activity
(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone, with the CAS number 478245-46-4, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 245.28 g/mol
- Structure : The compound features a 2-methylimidazo[1,2-a]pyridine core linked to a morpholino group via a carbonyl moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with morpholine. Common methods include:
- Nucleophilic Substitution : Using sodium methoxide as a base.
- Oxidation and Reduction : The compound can undergo oxidation with hydrogen peroxide or potassium permanganate and reduction with sodium borohydride or lithium aluminum hydride.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its ability to inhibit the PI3K pathway, which is crucial in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications at various positions on the imidazo[1,2-a]pyridine core can enhance its inhibitory effects on cancer cell lines .
Table 1: Anticancer Activity Assessment
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Original | 14.1 | A431 |
| Fluoro-substituted | 10.5 | HT29 |
| Morpholino derivative | 8.3 | MCF7 |
Antimicrobial Activity
Additionally, the compound has shown promising antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. The dual functionality of the imidazo[1,2-a]pyridine and morpholine moieties contributes to its broad-spectrum activity.
The proposed mechanism of action involves interaction with specific biological targets within cells, leading to apoptosis in cancer cells and disruption of microbial growth pathways. Molecular docking studies have provided insights into how this compound binds to target proteins involved in these processes .
Case Studies
- In Vivo Studies : In animal models, this compound has been shown to reduce tumor size significantly compared to controls. Dosage optimization studies revealed that lower doses could achieve comparable efficacy without severe toxicity.
- Clinical Relevance : The compound's potential as a therapeutic agent is being explored in clinical trials focusing on its efficacy against resistant cancer types and infections caused by antibiotic-resistant bacteria.
Q & A
Q. Q1. What are the standard synthetic routes for preparing (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone, and how are intermediates characterized?
The compound is typically synthesized via halogen-metal exchange or nucleophilic substitution. For example, a brominated imidazo[1,2-a]pyridine precursor can react with morpholine derivatives under Grignard conditions (e.g., isopropylmagnesium chloride·LiCl in THF at −15°C), followed by oxidation with hydrogen peroxide . Key intermediates like 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde are synthesized via Vilsmeier-Haack formylation (using POCl₃/DMF in chloroform at 0–10°C) . Characterization relies on NMR (e.g., δ 7.16–7.26 ppm for aromatic protons) and LC-MS/HPLC for purity assessment .
Q. Q2. How can researchers optimize reaction yields when introducing the morpholino group?
Yields depend on reaction temperature, solvent polarity, and stoichiometry. For example, using THF as a solvent at −15°C minimizes side reactions during halogen-metal exchange. Catalytic acetic acid (5–10 mol%) in methanol under reflux enhances Schiff base formation between aldehydes and amines . Purification via silica chromatography (0–100% EtOAc/DCM gradients) or reverse-phase HPLC improves final compound purity .
Structural and Crystallographic Analysis
Q. Q3. What crystallographic techniques are used to determine the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) with programs like ORTEP-III (GUI version) resolves dihedral angles between the imidazopyridine and morpholino rings. Centrosymmetric dimers formed via C–H···O hydrogen bonds (2.5–3.0 Å) are common, as seen in analogs like 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one . Graph set analysis (e.g., motifs) classifies hydrogen-bonding patterns .
Q. Q4. How do steric effects influence the compound’s crystal packing and solubility?
Steric hindrance from the 2-methyl group reduces π-π stacking, favoring intermolecular hydrogen bonds. This increases melting points (e.g., 104–105°C for triazole derivatives) but decreases aqueous solubility. Co-crystallization with coformers (e.g., succinic acid) or micronization can enhance bioavailability .
Biological Activity and SAR
Q. Q5. What in vitro assays are used to evaluate antimicrobial activity, and what structural features enhance potency?
Microbroth dilution assays (MIC against S. aureus or E. coli) and time-kill curves are standard. Introducing electron-withdrawing groups (e.g., Cl at position 6) or triazole moieties improves activity by 4–8-fold compared to unsubstituted analogs. Morpholino groups enhance membrane permeability via H-bond acceptor interactions .
Q. Q6. How can isosteric replacements (e.g., CF₃ for CH₃) impact neuropeptide S receptor antagonism?
Trifluoromethyl groups at position 2 increase metabolic stability (t₁/₂ > 6 h in liver microsomes) but reduce binding affinity (IC₅₀ from 50 nM to 200 nM). Quinoline replacements for imidazopyridine retain activity but alter selectivity for peripheral vs. CNS targets .
Data Contradictions and Troubleshooting
Q. Q7. How should researchers resolve discrepancies in reported antimicrobial IC₅₀ values across studies?
Variations arise from assay conditions (e.g., inoculum size, media pH). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Cross-validate results via orthogonal methods like fluorescent bacterial viability assays .
Q. Q8. Why do some synthetic routes report low yields (<10%) for phosphine oxide derivatives?
Trace moisture or oxygen degrades Grignard intermediates. Use rigorously dried THF and inert atmospheres. Switching to chlorodiphenylphosphine in pyridine at 10°C improves yields to 49% .
Computational and Safety Considerations
Q. Q9. What computational tools predict LogP and pKa for pharmacokinetic optimization?
Software like MarvinSketch calculates LogP (~2.1) and pKa (~7.4) based on fragment contributions. Molecular dynamics simulations (e.g., Desmond) model membrane permeability, aligning with experimental Caco-2 assays .
Q. Q10. What safety protocols are critical for handling hygroscopic intermediates like 3-(hydroxymethyl)-2-methylimidazo[1,2-a]pyridine?
Store at 2–8°C under nitrogen. Use desiccants and gloveboxes to prevent hydrolysis. PPE (nitrile gloves, safety goggles) is mandatory due to irritant properties (Xi hazard code) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
